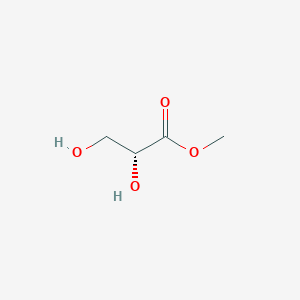

(R)-Methyl 2,3-dihydroxypropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“®-Methyl 2,3-dihydroxypropanoate” is a chemical compound with the CAS Number: 18289-89-9 . It has a molecular weight of 120.11 . The IUPAC name for this compound is methyl (2R)-2,3-dihydroxypropanoate .

Molecular Structure Analysis

“®-Methyl 2,3-dihydroxypropanoate” contains a total of 15 bonds; 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 ester (aliphatic), 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .

Physical And Chemical Properties Analysis

“®-Methyl 2,3-dihydroxypropanoate” is a colorless to pale-yellow to yellow-brown liquid . It has a density of 1.3±0.1 g/cm³ . The boiling point of this compound is 241.5±0.0 °C at 760 mmHg . It has a vapour pressure of 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 55.6±6.0 kJ/mol . The flash point is 103.7±11.7 °C .

Applications De Recherche Scientifique

Enantioselective Synthesis and Stereochemistry

(R)-Methyl 2,3-dihydroxypropanoate has been studied for its role in the enantioselective synthesis of various compounds. Rodriguez et al. (1993) prepared optically pure samples of both enantiomers of methyl 2,3-dihydroxy-2-methylpropanoate, establishing their absolute stereochemistries by conversion into their 3-O-acetyl derivatives (Rodriguez, Markey, & Ziffer, 1993). Similarly, Drewes et al. (1992) used (−)(R,R)-2-Amino-1-(4-nitrophenyl)propan-1,3-diol for resolving racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid, further establishing the absolute configuration of its enantiomers (Drewes, Emslie, Field, Khan, & Ramesar, 1992).

Application in Material Science

Dong et al. (2015) synthesized novel 3,4-ethylenedioxythiophene (EDOT) derivatives using this compound. These derivatives were used to successfully recognize 3,4-dihydroxyphenylalanine (DOPA) enantiomers, demonstrating its application in material science, particularly in the development of chiral electrodes (Dong et al., 2015).

Chiral Ligand Development

Omote et al. (2006) explored the use of this compound as a chiral auxiliary in asymmetric aldol reactions, demonstrating its utility in synthesizing chiral compounds (Omote, Nishimura, Sato, Ando, & Kumadaki, 2006).

Synthesis of Bioactive Compounds

In the field of bioactive compound synthesis, Muschallik et al. (2020) described the use of this compound in the synthesis of α-hydroxy ketones and vicinal diols, important building blocks for fine chemical synthesis (Muschallik, Molinnus, Jablonski, Kipp, Bongaerts, Pohl, Wagner, Schöning, Selmer, & Siegert, 2020).

Crystal Structure Analysis

Jovita et al. (2014) studied the crystal structure of 2-amino-4-methylpyridin-1-ium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate monohydrate, contributing to the understanding of the molecular structure and interactions of such compounds (Jovita, Sathya, Usha, Vasanthi, & Ramanand, 2014).

Safety and Hazards

Propriétés

IUPAC Name |

methyl (2R)-2,3-dihydroxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c1-8-4(7)3(6)2-5/h3,5-6H,2H2,1H3/t3-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFCNNXZXGCREM-GSVOUGTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol](/img/structure/B2408379.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2408380.png)

![(6-Chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone](/img/structure/B2408387.png)

![2-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}furan](/img/structure/B2408388.png)

![5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2408390.png)

![N-phenyl-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2408392.png)

![N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2408396.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2408399.png)